- Preparation of phenylacetylene and pyridineacetylene derivatives, in particular MPEP and intermediates of erlotinib, rofecoxib and tazarotene, Italy, , ,
Cas no 96206-92-7 (2-methyl-6-(2-phenylethynyl)pyridine)

96206-92-7 structure
Produktname:2-methyl-6-(2-phenylethynyl)pyridine
CAS-Nr.:96206-92-7
MF:C14H11N
MW:193.243843317032
MDL:MFCD02262119
CID:800135
2-methyl-6-(2-phenylethynyl)pyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pyridine,2-methyl-6-(2-phenylethynyl)-
- MPEP
- 2-Methyl-6-(phenylethynyl)pyridine
- MPEP HCl
- MPEP hydrochloride,2-Methyl-6-(phenylethynyl)pyridinehydrochloride
- 2-Methyl-6-phenylaethinyl-pyridin
- 2-methyl-6-phenylethynyl-pyridine
- MPEP hydrochoride
- 2-Methyl-6-(2-phenylethynyl)pyridine (ACI)
- 2-Picoline, 6-phenylethynyl- (6CI)
- Pyridine, 2-methyl-6-(phenylethynyl)- (9CI)
- CHEMBL 66654
- 2-methyl-6-(2-phenylethynyl)pyridine
-
- MDL: MFCD02262119
- Inchi: 1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3
- InChI-Schlüssel: NEWKHUASLBMWRE-UHFFFAOYSA-N
- Lächelt: C(C1C=CC=C(C)N=1)#CC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 229.06600
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 0
- Komplexität: 251
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 3.3
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Siedepunkt: 336.3°C at 760 mmHg
- PSA: 12.89000
- LogP: 3.59180
2-methyl-6-(2-phenylethynyl)pyridine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
2-methyl-6-(2-phenylethynyl)pyridine Zolldaten
- HS-CODE:2933399090
- Zolldaten:
China Zollkodex:
2933399090Übersicht:
299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date
Zusammenfassung:
2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
2-methyl-6-(2-phenylethynyl)pyridine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M855510-100mg |
MPEP |
96206-92-7 | 98% | 100mg |
¥3,988.00 | 2022-01-13 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023244-10mg |
2-methyl-6-(2-phenylethynyl)pyridine |
96206-92-7 | 98% | 10mg |
¥66 | 2024-07-19 | |
Life Chemicals | F2167-5303-1g |
2-methyl-6-(2-phenylethynyl)pyridine |
96206-92-7 | 95% | 1g |
$901.0 | 2023-09-06 | |
Life Chemicals | F2167-5303-2.5g |
2-methyl-6-(2-phenylethynyl)pyridine |
96206-92-7 | 95% | 2.5g |
$1963.0 | 2023-09-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6598-5 mg |
MPEP |
96206-92-7 | 99.31% | 5mg |
¥258.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6598-25 mg |
MPEP |
96206-92-7 | 99.31% | 25mg |
¥968.00 | 2022-04-26 | |
DC Chemicals | DC1015-1 g |
MPEP |
96206-92-7 | >98.5% | 1g |
$1200.0 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S2809-10mg |
MPEP |
96206-92-7 | 99.16% | 10mg |
¥566.37 | 2023-10-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52230-10mg |
MPEP |
96206-92-7 | 98% | 10mg |
¥1168.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M52230-50mg |
MPEP |
96206-92-7 | 98% | 50mg |
¥4488.0 | 2022-04-27 |
2-methyl-6-(2-phenylethynyl)pyridine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine , Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ; 10 min, rt; 60 °C; cooled
1.2 Reagents: Pyrrolidine ; 4 h, 100 °C
1.2 Reagents: Pyrrolidine ; 4 h, 100 °C
Referenz
- Double arylation of diynes and alkynylation of functionalized heteroaryl halides by a practical heck reaction in an ionic liquidSynlett, 2011, (19), 2844-2848,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: (SP-4-3)-[3-[[(1,1-Dimethylethyl)(oxido-κO)imino]methyl]-N-[(2-pyridinyl-κN)meth… Solvents: Dimethylformamide ; 1 h, 140 °C
Referenz
- Phosphine-Free Palladium-Catalyzed Decarboxylative Coupling of Alkynylcarboxylic Acids with Aryl and Heteroaryl HalidesAdvanced Synthesis & Catalysis, 2013, 355(4), 705-710,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254)Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium chloride , X-Phos Solvents: Water ; 24 h, 120 °C
Referenz
- Palladium-catalyzed deacetonative coupling of aryl propargylic alcohols with aryl chlorides in waterSynthetic Communications, 2017, 47(10), 961-967,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Triethylamine ; 50 °C
Referenz
- Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonistsBioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1307-1311,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Dibutyltin oxide , Azidotrimethylsilane Solvents: Toluene ; 4 h, reflux
Referenz
- Transformation of Carbonyl Compounds into Homologous Alkynes under Neutral Conditions: Fragmentation of Tetrazoles Derived from CyanophosphatesJournal of Organic Chemistry, 2017, 82(11), 5538-5556,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Thermal rearrangements of cyclic amine ylides. VIII. Intramolecular cyclization of 2-ethynylpyridine N-ylides into indolizines and cycl[3.2.2]azinesChemical & Pharmaceutical Bulletin, 1988, 36(10), 3826-32,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Cuprous chloride Solvents: Methanol ; 10 h, 1 atm, 25 - 28 °C
Referenz
- Visible-light induced copper(I)-catalyzed denitrogenative oxidative coupling of hydrazinylpyridines with terminal alkynesGreen Chemistry, 2018, 20(21), 4859-4864,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 4 h, rt → 80 °C
Referenz
- Mononuclear and dinuclear heteroleptic Cu(I) complexes based on pyridyl-triazole and DPEPhos with long-lived excited-state lifetimesJournal of Organometallic Chemistry, 2018, 871, 140-149,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C
Referenz
- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal AlkynesChemistrySelect, 2020, 5(15), 4496-4499,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ; 10 min, rt
1.2 rt; 4 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C
1.2 rt; 4 h, 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 50 °C
Referenz
- A novel palladium-catalyzed cross-coupling of thiomethylated alkynes with functionalized organozinc reagentsSynthesis, 2010, (12), 2085-2091,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium acetate , Tetrabutylammonium chloride Catalysts: Palladium diacetate , Tri-o-tolylphosphine Solvents: Dimethylformamide ; 2.5 min, 120 °C
Referenz
- Copper-free palladium-catalyzed Sonogashira-type coupling of aryl halides and 1-aryl-2-(trimethylsilyl)acetylenesTetrahedron, 2005, 61(10), 2697-2703,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 15 min, 100 °C
Referenz
- Palladium-catalyzed coupling of silyl-acetylenes to aryl halides using microwave irradiationInternational Electronic Conferences on Synthetic Organic Chemistry, 2004, 1953, 1953-1956,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt → 55 °C; 15 h, 55 °C
Referenz
- Simultaneous rapid reaction workup and catalyst recoveryGreen Chemistry, 2016, 18(21), 5769-5772,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Benzoyl chloride Solvents: Benzene
1.2 -
1.2 -
Referenz
- Novel ethynylation of pyridines by a Reissert-Henze-type reactionChemistry Letters, 1989, (5), 773-6,
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Thermal intramolecular cyclization of 2-ethynylpyridine N-ylides to indolizines and cyclazinesChemical & Pharmaceutical Bulletin, 1984, 32(11), 4666-9,
2-methyl-6-(2-phenylethynyl)pyridine Raw materials
- 2-Chloro-6-methylpyridine
- 2-Bromo-6-methylpyridine
- 2-Methyl-4-phenylbut-3-yn-2-ol
- Benzene, [(methylthio)ethynyl]-
- Phosphoric acid, cyano(6-methyl-2-pyridinyl)phenylmethyl diethyl ester
- Iodobenzene
- 2-Hydrazinyl-6-methylpyridine
- Phenylpropiolic acid
- 1-Phenyl-2-(trimethylsilyl)acetylene
- 2-Picoline N-oxide
- Pyridine, 2-methyl-6-[(trimethylsilyl)ethynyl]-
- silver phenylacetylenide
2-methyl-6-(2-phenylethynyl)pyridine Preparation Products
2-methyl-6-(2-phenylethynyl)pyridine Verwandte Literatur
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96206-92-7)2-methyl-6-(2-phenylethynyl)pyridine

Reinheit:99%
Menge:5g
Preis ($):356.0